Imidazole-d4
Overview
Description
Imidazole-d4 is a deuterated NMR solvent useful in NMR-based research and analyses. Far-infrared spectrum of imidazole-d4 in the range of 300-33-cm-1 has been investigated.
Scientific Research Applications
Overview of Imidazole in Medicinal Chemistry
Imidazole rings are significant in synthetic molecules and natural products due to their electron-rich characteristics. This makes imidazole derivatives bind with various enzymes and receptors, exhibiting broad bioactivities. Imidazole-based compounds have been used extensively in medicinal chemistry for diseases like cancer, bacterial, and fungal infections, demonstrating their development value in various medicinal agents and diagnostics (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Imidazole in Synthesis of Arylated Compounds
Imidazoles are crucial in the azole family of heterocycles, often found in pharmaceuticals, drug candidates, and molecular functional materials. Novel methods for synthesizing functionalized imidazole derivatives, especially complex arylated imidazoles, have been developed. These methods include selective arylations and SEM-group transposition for N-alkylation, providing access to diverse imidazole structures (Joo, Touré, & Sames, 2010).
Imidazole in Proton-Conductive Materials
Imidazole encapsulation in aluminium porous coordination polymers has been proposed for creating hybridized proton conductors. This application is significant for temperatures above 100 degrees C, where imidazole dynamics greatly affect conductivity. The proton-hopping mechanism, especially using imidazole-d4, is dominant in this context (Bureekaew et al., 2009).
Imidazole in Electrochemical Sensors
Imidazole-functionalized graphene oxide has been used in electrochemical sensors for progesterone detection. The imidazole groups enhance the electrochemical reduction of progesterone, suggesting a promising platform for rapid and direct analysis of various substances (Gevaerd et al., 2018).
Mechanism of Action
Target of Action
Imidazole-d4, a deuterated derivative of Imidazole, interacts with several targets. These include Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I, A/G-specific adenine glycosylase, YopE regulator, Unconventional myosin-Ie, Meiotic recombination protein DMC1/LIM15 homolog, Guanine deaminase .
Mode of Action
It is known that this compound, like its parent compound imidazole, is a planar five-membered ring and is a highly polar compound . It is widely used as a corrosion inhibitor . The interaction of this compound with its targets may result in changes in the biochemical processes within the cell .
Biochemical Pathways
This compound, being a derivative of Imidazole, is likely to affect similar biochemical pathways. Imidazole is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . The imidazole group is an ubiquitous chemical motif present in several key types of biomolecules .
Pharmacokinetics
A study on the pharmacokinetics and tissue distribution of orally administered imidazole dipeptides in carnosine synthase gene knockout mice showed that the concentrations of these compounds in the tissues increased in a time-dependent manner after administration . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Imidazole has been found to have various functions, such as antioxidant, pH-buffering, metal-ion chelation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound may be affected by the presence of certain functional groups and the reaction conditions
Properties
IUPAC Name |
1,2,4,5-tetradeuterioimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-MSWVZFBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470780 | |
Record name | Imidazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6923-01-9 | |
Record name | Imidazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6923-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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